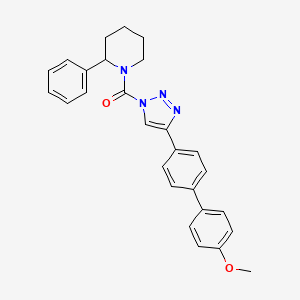
KT195
描述
4-(4′-Methoxy[1,1′-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl-methanone, is a potent and selective inhibitor of the enzyme α/β-hydrolase domain-containing 6 (ABHD6). This enzyme is a serine hydrolase that acts as an alternative hydrolase of the endocannabinoid 2-arachidonoylglycerol (2-AG). KT195 has negligible activity against other serine hydrolases such as diacylglycerol lipase beta (DAGLβ) and has been used as a control probe for studies of DAGLβ as well as being a probe on its own to study ABHD6 .
科学研究应用
作用机制
Target of Action
KT195, also known as Methanone, 4-(4’-Methoxy[1,1’-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl- or ML295, is a potent and selective inhibitor of the α/β-hydrolase domain-containing protein 6 (ABHD6) . ABHD6 is a serine hydrolase that plays a crucial role in the metabolism and signaling of the central nervous system .
Mode of Action
This compound interacts with its primary target, ABHD6, by inhibiting its activity . This inhibition results in a significant accumulation of 2-arachidonoylglycerol (2-AG), an endocannabinoid, in Neuro2a cells .
Biochemical Pathways
The inhibition of ABHD6 by this compound affects the endocannabinoid signaling pathway . ABHD6 normally hydrolyzes 2-AG, regulating its availability at cannabinoid receptors . By inhibiting ABHD6, this compound increases the levels of 2-AG, thereby potentially enhancing endocannabinoid signaling .
Pharmacokinetics
These parameters can provide insights into how well a molecule like this compound might be absorbed, distributed, metabolized, and excreted in the body .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of endocannabinoid signaling. By inhibiting ABHD6, this compound increases the levels of 2-AG in Neuro2a cells . This could potentially enhance endocannabinoid signaling, which plays a crucial role in various neurological functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound . These factors can include the physical and social environment, economic conditions, cultural beliefs and practices, and access to healthcare technology . For instance, the bioavailability and efficacy of this compound could be influenced by factors such as the individual’s diet, lifestyle, and overall health status. Additionally, the stability of this compound could be affected by storage conditions, such as temperature and humidity .
准备方法
Synthetic Routes and Reaction Conditions
KT195 is synthesized through a multi-step process involving the formation of a triazole ring and subsequent functionalization. The key steps include:
Formation of the triazole ring:
Functionalization: The triazole ring is then functionalized with a biphenyl group and a piperidinyl group to form the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis likely follows similar steps as the laboratory synthesis but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing scalable purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
KT195 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the triazole ring and the methoxy group on the biphenyl moiety. These reactions can include:
Nucleophilic substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Electrophilic substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic substitution: Reagents such as halogens, nitro compounds, or sulfonic acids can be used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amine-substituted derivative of this compound, while electrophilic substitution with a halogen could yield a halogenated derivative .
相似化合物的比较
KT195 is unique in its high selectivity for ABHD6 compared to other serine hydrolases. Similar compounds include:
KT109: Another inhibitor of ABHD6, but with different selectivity and potency profiles.
Arachidonyl trifluoromethyl ketone: An inhibitor of various serine hydrolases, including ABHD6, but with broader activity.
This compound stands out due to its high selectivity and potency, making it a valuable tool for studying the specific role of ABHD6 in various biological processes .
属性
IUPAC Name |
[4-[4-(4-methoxyphenyl)phenyl]triazol-1-yl]-(2-phenylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2/c1-33-24-16-14-21(15-17-24)20-10-12-22(13-11-20)25-19-31(29-28-25)27(32)30-18-6-5-9-26(30)23-7-3-2-4-8-23/h2-4,7-8,10-17,19,26H,5-6,9,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHLNQDRVMDXQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN(N=N3)C(=O)N4CCCCC4C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does KT195 impact mitochondrial function and prevent necrotic cell death?
A: this compound, alongside another serine hydrolase inhibitor, pyrrophenone, effectively inhibited necrotic cell death in mouse lung fibroblasts. [] This protection stems from their ability to prevent calcium overload within mitochondria, a key trigger for the formation of the mitochondrial permeability transition pore (MPTP). [] The MPTP, upon opening, disrupts mitochondrial function, leading to the release of pro-death factors and ultimately, necrotic cell death. By mitigating mitochondrial calcium uptake, this compound helps preserve mitochondrial integrity and prevent this cascade of events leading to cell death.
Q2: What is the mechanism of action of this compound in preventing mitochondrial calcium uptake?
A: While the precise target of this compound remains to be fully elucidated, research suggests that it may exert its effects by interfering with the mitochondrial Ca2+ uniporter (MCU). [] The MCU serves as a primary entry point for calcium ions into the mitochondria. By blocking MCU-mediated calcium influx, this compound effectively reduces mitochondrial calcium overload, thus protecting against MPTP formation and subsequent necrotic cell death. []
Q3: What is the significance of this compound's inhibitory action on mitochondrial calcium uptake in the context of disease?
A: The research highlights the potential therapeutic implications of this compound and similar serine hydrolase inhibitors for diseases involving necrotic cell death. [] By effectively blocking MCU-mediated mitochondrial calcium overload, these inhibitors could offer a novel strategy to mitigate cellular damage and potentially halt disease progression. Further investigations into the specific targets and long-term effects of this compound are crucial to fully understand its therapeutic potential.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


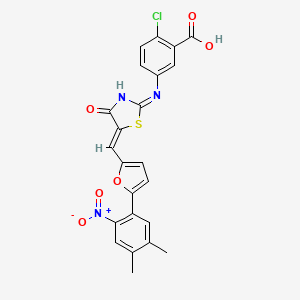
![(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid](/img/structure/B560286.png)
![2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide](/img/structure/B560287.png)
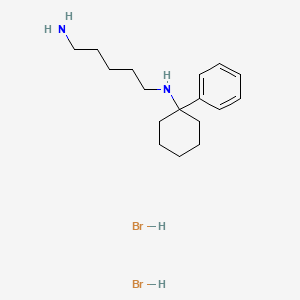

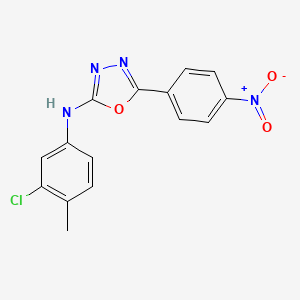
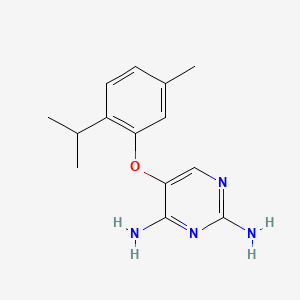

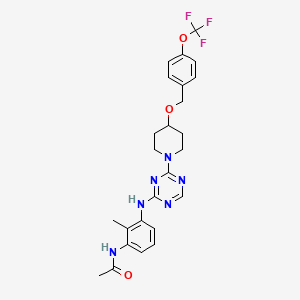
![[(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate](/img/structure/B560302.png)

![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B560307.png)

![(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid](/img/structure/B560309.png)
